molecular formula C17H13ClN2O2S B2930565 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 312751-45-4

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No. B2930565
CAS RN: 312751-45-4
M. Wt: 344.81
InChI Key: FKTXGMAXLGSRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in medicinal chemistry . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Scientific Research Applications

Antimicrobial Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide: and its derivatives have been studied for their potential as antimicrobial agents. The thiazole nucleus, a core structure in this compound, is known to block the biosynthesis of certain bacterial lipids, which can lead to the development of new antimicrobial drugs with novel modes of action . This could be particularly useful in the fight against drug-resistant pathogens.

Anticancer and Antiproliferative Properties

Research has indicated that thiazole derivatives exhibit significant anticancer and antiproliferative activities. These compounds have been evaluated against various cancer cell lines, including human breast adenocarcinoma (MCF7), and have shown promising results . The ability to inhibit cell proliferation makes these derivatives potential candidates for cancer therapy.

Neuroprotective Effects

Thiazoles are also being explored for their neuroprotective effects. They may play a role in the synthesis of neurotransmitters and influence cognitive functions, potentially offering therapeutic benefits for neurological disorders .

Anti-inflammatory Applications

The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, these compounds could provide relief from symptoms and slow disease progression .

Analgesic Effects

As analgesics, thiazole derivatives could offer pain relief without the side effects associated with traditional pain medications. Their mechanism of action is still under investigation, but they hold promise for the development of new pain management therapies .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been synthesized and tested for their cytotoxicity against tumor cell lines. Some compounds have demonstrated potent effects, particularly against prostate cancer, suggesting a potential role in antitumor treatments .

Future Directions

The future directions for the research and development of thiazole derivatives could involve finding new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-22-14-4-2-3-12(9-14)16(21)20-17-19-15(10-23-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTXGMAXLGSRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.